Reboxetine-d5 mesylate is a stable isotope-labeled derivative of reboxetine, a norepinephrine reuptake inhibitor primarily used as an antidepressant. The compound is characterized by the incorporation of five deuterium atoms, enhancing its utility in pharmacokinetic studies and metabolic profiling. Reboxetine itself is marketed under various brand names, including Edronax, and is indicated for the treatment of major depressive disorder.
Reboxetine-d5 mesylate is classified as a pharmaceutical compound within the category of antidepressants. It acts specifically as a selective norepinephrine reuptake inhibitor, which distinguishes it from other classes of antidepressants that may target serotonin or other neurotransmitters. The chemical structure of reboxetine-d5 mesylate can be represented by the molecular formula and has a molecular weight of 414.53 g/mol .
The synthesis of reboxetine-d5 mesylate involves several key steps:
The molecular structure of reboxetine-d5 mesylate features a complex arrangement typical of norepinephrine reuptake inhibitors. Key structural elements include:
The incorporation of deuterium alters the mass spectrum profile, allowing for precise tracking in metabolic studies .
Reboxetine-d5 mesylate undergoes various chemical reactions typical for pharmaceutical compounds, including:
The mechanism of action for reboxetine-d5 mesylate mirrors that of its parent compound, reboxetine. It primarily functions by:
Pharmacodynamic studies have shown that this mechanism results in significant improvements in mood and anxiety levels among patients diagnosed with major depressive disorder .
Reboxetine-d5 mesylate exhibits several notable physical and chemical properties:
Relevant data include:
Reboxetine-d5 mesylate finds applications primarily in research settings:
Stable isotope-labeled compounds—such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N)—serve as indispensable tools in pharmaceutical research. These non-radioactive isotopes retain the biochemical properties of their native counterparts while enabling precise tracking of molecular fate in vitro and in vivo. Deuterium labeling, in particular, has evolved from a metabolic tracer technique to a strategic tool in drug design. Its applications span reaction kinetics studies, quantitative mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and drug metabolism and pharmacokinetics (DMPK) research. By incorporating deuterium, researchers gain mechanistic insights into metabolic pathways and enzymatic processes, which are critical for optimizing drug candidates [3] [6].
Deuterated compounds leverage the deuterium kinetic isotope effect (DKIE), where the strengthened carbon-deuterium bond (bond dissociation energy: ~1.2–1.5 kcal/mol higher than C–H) slows metabolic reactions. This effect is quantified as the ratio kH/kD, typically ranging from 1 to 5 for primary isotopes. In practice, deuteration at metabolic "hot spots" reduces clearance rates, extends elimination half-lives, and minimizes toxic metabolite formation. For instance, deutetrabenazine (a deuterated vesicular monoamine transporter inhibitor) shows superior pharmacokinetics over its non-deuterated analogue, enabling lower dosing frequencies. These properties make deuterated analogs like Reboxetine-d5 Mesylate vital for elucidating noradrenergic pathways and metabolic stability [6] [8].
Reboxetine-d5 Mesylate is the deuterated form of the selective norepinephrine reuptake inhibitor (NRI) reboxetine. The compound incorporates five deuterium atoms at the ethyl group of its phenoxy moiety, a site vulnerable to oxidative metabolism. Reboxetine itself selectively inhibits the norepinephrine transporter (NET; Ki = 13.4 nM) with minimal activity against serotonin or dopamine transporters. This selectivity underpins its use in depression, panic disorder, and ADHD research. Deuterating reboxetine enhances its utility in mass spectrometry-based assays by eliminating signal overlap with endogenous molecules and enabling accurate quantification of parent drug and metabolites. Consequently, Reboxetine-d5 Mesylate serves as an internal standard and probe for studying NET dynamics and norepinephrine dysregulation in neuropsychiatric disorders [1] [4] [9].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5